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Compound of Interest

Compound Name: 3-Allyl-2-hydroxybenzaldehyde

Cat. No.: B013475 Get Quote

A Comprehensive Spectroscopic Guide to 3-
Allyl-2-hydroxybenzaldehyde
This technical guide provides an in-depth analysis of the spectroscopic data for 3-allyl-2-
hydroxybenzaldehyde (also known as 3-allyl-salicylaldehyde), a key organic intermediate.[1]

[2] Aimed at researchers, chemists, and drug development professionals, this document

elucidates the structural features of the molecule through a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding

these spectroscopic signatures is paramount for confirming molecular identity, assessing purity,

and predicting chemical behavior in complex reaction pathways.

Molecular Structure and Spectroscopic Overview
3-Allyl-2-hydroxybenzaldehyde (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol .[3][4] Its

structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group,

and an allyl group. The strategic placement of these functional groups—the hydroxyl and

aldehyde groups ortho to each other, with the allyl group adjacent at the 3-position—creates a

unique electronic environment that is clearly delineated by spectroscopic techniques.

The following guide will dissect the data from each major spectroscopic method, correlating

specific signals to the corresponding atoms and functional groups within the molecule.

Caption: Numbered structure of 3-Allyl-2-hydroxybenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an

organic molecule. For 3-allyl-2-hydroxybenzaldehyde, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-allyl-2-hydroxybenzaldehyde in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the solvent's deuterium signal.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

Typically, 16-32 scans are sufficient.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A greater number of scans (e.g., 1024 or more) is often required to achieve a

good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-

withdrawing aldehyde group and the electron-donating hydroxyl group, along with the allyl

substituent, create a distinct pattern of signals in the aromatic and aliphatic regions.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde (-CHO) ~9.89 Singlet -

Phenolic (-OH) ~11.0 Singlet (broad) -

Aromatic (H-6) ~7.45 Doublet of doublets ~7.6, 1.6

Aromatic (H-4) ~7.40 Doublet of doublets ~7.6, 1.6

Aromatic (H-5) ~6.95 Triplet ~7.6

Allyl (=CH-) ~5.95 Multiplet -

Allyl (=CH₂) ~5.10 Multiplet -

Allyl (-CH₂-) ~3.45 Doublet ~6.4

Causality Behind the Signals:

Downfield Aldehyde and Phenolic Protons: The aldehyde proton (~9.89 ppm) is significantly

deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the

carbonyl group. The phenolic proton (~11.0 ppm) is also downfield and often broad due to

hydrogen bonding and chemical exchange.

Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) appear between 6.95 and

7.45 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of

the three substituents. The ortho and para relationships result in characteristic doublet and

triplet patterns.

Allyl Group Protons: The allyl group gives rise to a classic set of signals: a multiplet for the

internal vinyl proton (=CH-), another multiplet for the terminal vinyl protons (=CH₂), and a

doublet for the methylene protons (-CH₂-), which are coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their electronic nature.
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Carbon Assignment Chemical Shift (δ, ppm)

Aldehyde (C=O) ~196.5

Aromatic (C-OH) ~160.0

Aromatic (C-CHO) ~125.0

Aromatic (C-Allyl) ~130.0

Aromatic (CH) ~136.0, 120.0, 118.0

Allyl (=CH-) ~136.5

Allyl (=CH₂) ~116.5

Allyl (-CH₂) ~30.0

Interpretation of Key Signals:

Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal (~196.5 ppm)

due to the strong deshielding effect of the double-bonded oxygen.

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is found far downfield

(~160.0 ppm) due to the oxygen's deshielding effect. The other substituted and unsubstituted

aromatic carbons appear in the typical range of 118-136 ppm.

Allyl Carbons: The carbons of the allyl group are observed in their expected regions, with the

sp² hybridized carbons appearing between 116 and 137 ppm and the sp³ hybridized

methylene carbon appearing upfield around 30.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum of the empty ATR stage.
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Sample Application: Place a small amount of the solid 3-allyl-2-hydroxybenzaldehyde
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Spectrum Analysis: Identify the key absorption bands and correlate them to the functional

groups in the molecule.

Vibrational Mode Frequency (cm⁻¹) Intensity

O-H Stretch (phenolic) 3400-3100 Broad, Strong

C-H Stretch (aromatic) 3100-3000 Medium

C-H Stretch (aldehyde) ~2850, ~2750 Medium, Weak

C=O Stretch (aldehyde) ~1650 Strong

C=C Stretch (aromatic) 1600-1450 Medium-Strong

C=C Stretch (allyl) ~1640 Medium

C-O Stretch (phenol) ~1250 Strong

Field-Proven Insights:

The broad O-H stretch centered around 3200 cm⁻¹ is indicative of the hydrogen-bonded

phenolic hydroxyl group.

The strong, sharp peak around 1650 cm⁻¹ is a definitive marker for the conjugated aldehyde

carbonyl group.

The presence of two weaker C-H stretching bands around 2850 and 2750 cm⁻¹ (a Fermi

doublet) is highly characteristic of an aldehyde C-H bond.

Absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring, while

the peak around 1640 cm⁻¹ corresponds to the C=C double bond of the allyl group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further confirmation of its structure.

Experimental Protocol: Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source. This process, known as Electron Ionization (EI), creates a positively charged

molecular ion (M⁺•) and various fragment ions.

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z.

m/z Value Proposed Fragment Significance

162 [C₁₀H₁₀O₂]⁺• Molecular Ion (M⁺•)[5]

161 [M-H]⁺
Loss of a hydrogen atom

(often from the aldehyde)

133 [M-CHO]⁺ Loss of the formyl radical[5]

121 [M-C₃H₅]⁺ Loss of the allyl radical

115 [M-H-H₂O-CO]⁺
Complex fragmentation

pathway[5]

105 [C₇H₅O]⁺ Benzoyl cation fragment[5]

Mechanistic Claims and Fragmentation: The molecular ion peak at m/z 162 confirms the

molecular formula C₁₀H₁₀O₂.[5] The fragmentation pattern is consistent with the proposed

structure. Key fragmentation pathways include the loss of the formyl radical (-CHO) to give a
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stable ion at m/z 133, and the loss of the allyl radical (-C₃H₅) to produce an ion at m/z 121.

These characteristic losses are self-validating evidence for the presence of both the aldehyde

and allyl groups attached to the hydroxy-benzoyl core.

Caption: Key EI-MS fragmentation pathways for 3-allyl-2-hydroxybenzaldehyde.

Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of 3-allyl-2-hydroxybenzaldehyde is a classic example of applying

multiple spectroscopic techniques in a complementary fashion. Each method provides a unique

piece of the structural puzzle, and together they offer unambiguous confirmation of the

molecule's identity.

Spectroscopic Analysis Workflow

Sample:
3-Allyl-2-hydroxybenzaldehyde

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

H/C Framework
Connectivity

Functional Groups
(OH, CHO, C=C)

Molecular Weight
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

In summary, ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and

connectivity. IR spectroscopy confirms the presence of the key hydroxyl, aldehyde, and allyl
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functional groups through their characteristic vibrational frequencies. Finally, mass

spectrometry verifies the molecular weight and supports the structure through predictable

fragmentation patterns. This comprehensive dataset serves as a reliable reference for any

scientist working with 3-allyl-2-hydroxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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